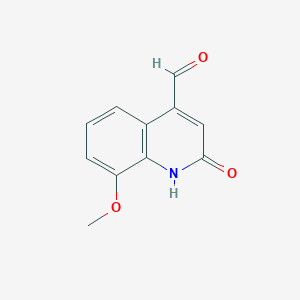

8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carbaldehyde is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 8-methoxyquinoline with formylating agents under acidic conditions to introduce the aldehyde group at the 4-position . Another approach includes the use of Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carbaldehyde undergoes various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

Reduction: 8-Methoxy-2-oxo-1,2-dihydroquinoline-4-methanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 8-Methoxy-2-oxo-1,2-dihydroquinoline exhibit significant anticancer properties. For instance, a study synthesized several derivatives and tested them against the MCF-7 breast cancer cell line using the MTT assay. The results indicated that certain compounds showed strong anticancer activity compared to the reference drug Doxorubicin, with some derivatives displaying IC50 values suggesting potent effects on cell viability .

Table 1: Anticancer Activity of 8-Methoxy-2-oxo-1,2-dihydroquinoline Derivatives

| Compound ID | IC50 (µM) | Cell Line | Reference Compound |

|---|---|---|---|

| 7b | 5.3 | MCF-7 | Doxorubicin |

| 7c | 4.8 | MCF-7 | Doxorubicin |

| 8a | 6.0 | MCF-7 | Doxorubicin |

These findings suggest that modifications at specific positions on the quinoline structure can enhance anticancer efficacy.

Antibacterial Properties

The compound has also been evaluated for its antibacterial properties, particularly against resistant strains of bacteria. A study highlighted the effectiveness of certain derivatives as DNA gyrase inhibitors, which are crucial targets for developing new antibiotics. The compound exhibited potent activity against Escherichia coli DNA gyrase with an IC50 value of 0.0017 µM, indicating its potential as a lead compound in antibiotic development .

Table 2: Antibacterial Activity Against DNA Gyrase

| Compound ID | Target | IC50 (µM) |

|---|---|---|

| 13e | E. coli Gyrase | 0.0017 |

| 4 | E. coli Gyrase | 2.91 |

These results are promising for addressing the growing issue of antibiotic resistance.

Antidiabetic Effects

In addition to its anticancer and antibacterial activities, research has shown that derivatives of this compound can act as effective inhibitors of enzymes related to diabetes management, such as α-amylase and α-glucosidase. One study synthesized a series of N-substituted derivatives and evaluated their inhibitory effects on these enzymes. The most potent derivative demonstrated significant inhibition, suggesting potential use in managing blood glucose levels .

Table 3: Inhibition of Diabetic Enzymes

| Compound ID | Enzyme | IC50 (µM) |

|---|---|---|

| 4 | α-Amylase | 10.5 |

| 5 | α-Glucosidase | 12.3 |

These findings indicate that further exploration into the structure-activity relationship could yield new therapeutic agents for diabetes.

Mechanism of Action

The mechanism of action of 8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . In biological systems, it may intercalate with DNA, disrupting replication and transcription processes . The compound’s photophysical properties also make it useful in fluorescence-based detection methods .

Comparison with Similar Compounds

- 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

- 8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

- 5-Bromo-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Uniqueness: 8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carbaldehyde stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its position-specific functional groups allow for targeted modifications, making it a versatile intermediate in synthetic chemistry .

Biological Activity

8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carbaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its biological properties, including anticancer, antibacterial, and antiviral activities, along with relevant case studies and research findings.

Chemical Structure and Properties

Chemical Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

IUPAC Name: this compound

CAS Number: 143571-92-0

The compound features a quinoline core with a methoxy group at the 8-position and an aldehyde functional group at the 4-position, which may influence its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of 2-oxo-1,2-dihydroquinoline compounds exhibit significant anticancer properties. For instance, a study evaluated various synthesized compounds against the MCF-7 breast cancer cell line using the MTT assay. The results indicated that certain derivatives showed effective cytotoxicity at low concentrations, suggesting their potential as anticancer agents .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 8a | 15.6 | MCF-7 |

| 8b | 12.3 | MCF-7 |

| 8c | 20.1 | MCF-7 |

Antibacterial Activity

The antibacterial activity of quinoline derivatives has been extensively studied. A series of compounds similar to 8-Methoxy-2-oxo-1,2-dihydroquinoline were tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were found to be significantly lower than those of standard antibiotics like ciprofloxacin .

Table 2: Antibacterial Activity

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 8-Methoxy derivative | <0.5 | E. coli |

| Ciprofloxacin | 1 | E. coli |

| Standard Antibiotic | 0.25 | S. aureus |

Antiviral Activity

In vitro studies have also indicated that some derivatives possess antiviral properties, particularly against hepatitis B virus (HBV). Molecular docking studies suggested that these compounds could effectively inhibit viral replication by targeting specific enzymes involved in the viral life cycle .

Study on Anticancer Properties

A notable study involved synthesizing various derivatives of the compound and evaluating their effects on cancer cell proliferation. The results showed that certain modifications to the molecular structure significantly enhanced their anticancer efficacy against the MCF-7 cell line, with some compounds achieving IC50 values below 10 µM .

Study on Antibacterial Efficacy

Another research project focused on testing the antibacterial activity of synthesized quinoline derivatives against multidrug-resistant strains of bacteria. The findings indicated that several derivatives exhibited potent activity against resistant strains, outperforming conventional antibiotics in terms of MIC values .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition: Many quinoline derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- DNA Interaction: Some studies suggest that these compounds may intercalate into DNA or inhibit topoisomerases, disrupting replication and transcription processes .

- Reactive Oxygen Species (ROS) Generation: Certain derivatives may induce oxidative stress in target cells, leading to apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via oxidation of 4-methylquinoline derivatives. For example, KMnO₄ in alkaline aqueous media (NaOH) oxidizes the methyl group to a carbonyl, forming the aldehyde moiety. Critical parameters include:

- Reagent stoichiometry : A 2.5:1 molar ratio of KMnO₄ to substrate ensures complete oxidation .

- Temperature : Reactions are conducted under reflux (100°C) to accelerate oxidation while avoiding decomposition.

- Workup : Acidification post-reaction precipitates the product, which is purified via recrystallization (e.g., using ethanol/water mixtures) .

- Data Table :

| Substrate | Oxidant | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methylquinoline derivative | KMnO₄ | H₂O/NaOH | 65–75 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns methoxy (δ ~3.8 ppm), aldehyde (δ ~9.8–10.2 ppm), and dihydroquinoline ring protons. Carbonyl carbons (C=O) appear at δ ~165–175 ppm .

- IR Spectroscopy : Confirms C=O (1660–1700 cm⁻¹) and aldehyde C–H stretches (~2850 cm⁻¹) .

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding patterns (e.g., SHELX programs for refinement) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) affect coordination chemistry with transition metals?

- Methodological Answer : The aldehyde and carbonyl groups act as O-donor ligands. Terminal N-substitutions (e.g., thiosemicarbazones) enhance chelation. For example:

- Copper(II) complexes : Square-planar or square-pyramidal geometries form via ONS donor atoms. Substituents (e.g., methyl, phenyl) modulate ligand field strength and redox activity .

- Biological Implications : Larger substituents (e.g., phenyl) increase steric hindrance, reducing cytotoxicity (IC₅₀ ~10–40 μM in HeLa cells) .

- Data Table :

| Ligand Substituent | Metal Ion | Geometry | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| H (unsubstituted) | Cu²⁺ | Square planar | 40 μM | |

| Ph (phenyl) | Cu²⁺ | Square pyramidal | 10 μM |

Q. How can computational methods predict reactivity and electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the aldehyde group is electrophilic (LUMO localized) .

- Molecular Docking : Models interactions with biological targets (e.g., enzymes) to guide drug design. The quinoline scaffold shows affinity for DNA topoisomerase II .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., NIH 3T3 vs. HeLa) and controls. Discrepancies in IC₅₀ values often arise from assay conditions (e.g., incubation time, serum content) .

- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., methoxy position) with activity trends. For example, 8-methoxy enhances membrane permeability compared to 6-methoxy analogs .

Q. Methodological Challenges and Solutions

Q. What strategies optimize crystallization for X-ray studies?

- Answer : Slow evaporation from DMSO/MeOH (1:3) at 4°C yields diffraction-quality crystals. SHELXL refinement resolves disorder in the methoxy group .

Q. How to mitigate oxidation side reactions during synthesis?

- Answer : Use inert atmospheres (N₂/Ar) and low-temperature workup. Adding radical scavengers (e.g., BHT) suppresses aldehyde overoxidation to carboxylic acids .

Q. Data Contradiction Analysis

| Observed Contradiction | Possible Cause | Resolution Strategy |

|---|---|---|

| Variability in antimicrobial activity | Differences in bacterial strains (Gram+ vs. Gram-) | Standardize MIC testing using CLSI guidelines |

| Discrepant cytotoxicity | Cell line heterogeneity (e.g., p53 status) | Use isogenic cell panels for comparative studies |

Properties

CAS No. |

143571-92-0 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

8-methoxy-2-oxo-1H-quinoline-4-carbaldehyde |

InChI |

InChI=1S/C11H9NO3/c1-15-9-4-2-3-8-7(6-13)5-10(14)12-11(8)9/h2-6H,1H3,(H,12,14) |

InChI Key |

OAULCTAGQQKKRO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1NC(=O)C=C2C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.